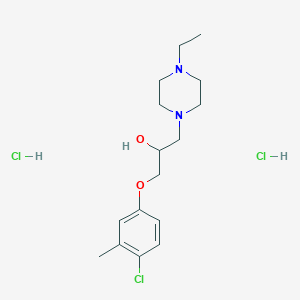![molecular formula C17H14N4O6 B2659863 N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421466-87-6](/img/structure/B2659863.png)
N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
This compound has shown potential in inhibiting bacterial biofilm formation, which is crucial for preventing bacterial infections. Studies have demonstrated its effectiveness against pathogenic strains like Escherichia coli and Bacillus subtilis . This makes it a promising candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria.
Antitumor Properties
The compound’s structure includes an oxadiazole scaffold, known for its cytotoxic properties. Research has indicated that derivatives of this scaffold exhibit significant antitumor activity. This suggests that the compound could be explored further for its potential in cancer therapy, particularly in targeting specific tumor cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as cholinesterases and lipoxygenases . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease and inflammatory disorders. The compound’s moderate to weak inhibition properties make it a candidate for further optimization and study in enzyme-related therapies.
Anti-inflammatory Effects
Benzodioxane derivatives, part of the compound’s structure, are known for their anti-inflammatory properties . This suggests that the compound could be effective in reducing inflammation, making it useful in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Antioxidant Activity
The compound’s benzodioxane moiety also contributes to its antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound’s potential as an antioxidant could be explored in developing treatments for these conditions.
Neuroprotective Potential
Given its enzyme inhibition and antioxidant properties, the compound may have neuroprotective effects. This could be particularly beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Further research could explore its efficacy in protecting neurons from damage and improving cognitive functions.
Antiviral Applications
The structural features of the compound suggest potential antiviral activity. Compounds with similar structures have been studied for their ability to inhibit viral replication . This makes it a candidate for developing antiviral drugs, particularly against emerging viral infections.
Pharmacokinetic Studies
The compound’s unique structure makes it an interesting subject for pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a drug candidate. These studies are essential for determining the compound’s safety and efficacy in clinical settings.
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-9-6-11(21-27-9)15(22)20-17-19-12(8-26-17)16(23)18-10-2-3-13-14(7-10)25-5-4-24-13/h2-3,6-8H,4-5H2,1H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMTAOKXVVMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659784.png)

![N-[[4-cyclohexyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2659786.png)

![2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2659789.png)
![6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2659790.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2659794.png)

![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)
![(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole](/img/structure/B2659801.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)
